molecular formula C14H16N4O2S B2534358 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034576-32-2

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2534358
CAS No.: 2034576-32-2
M. Wt: 304.37
InChI Key: SQFVGVQJQQHFIE-UHFFFAOYSA-N
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Description

3-(Pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound of interest in medicinal chemistry and preclinical research, incorporating two privileged pharmacophores. The piperidine carboxamide moiety is a common structural feature in drug discovery, often contributing to a molecule's ability to interact with biological targets such as enzymes and receptors . The second key feature, the pyridazinone heterocycle, is a scaffold widely recognized for its significant and diverse biological activities . Pyridazinone derivatives have been extensively investigated for their vasodilatory effects and have shown promising potential as anticancer agents, acting through mechanisms such as the inhibition of kinase enzymes . Furthermore, molecular structures combining a heterocycle like pyridazinone with a piperidine or related amine moiety have been explored in early-stage research for inhibiting targets such as the SHP2 phosphatase, which is a key node in oncogenic signaling pathways . This compound is provided for research use only and is intended for application in hit-to-lead optimization, structure-activity relationship (SAR) studies, and investigations into novel biological mechanisms.

Properties

IUPAC Name

3-pyridazin-3-yloxy-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-14(16-13-6-3-9-21-13)18-8-2-4-11(10-18)20-12-5-1-7-15-17-12/h1,3,5-7,9,11H,2,4,8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVGVQJQQHFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CS2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the pyridazin-3-yloxy intermediate: This can be achieved by reacting a suitable pyridazine derivative with an appropriate alcohol or phenol under basic conditions.

    Synthesis of the piperidine-1-carboxamide: This involves the reaction of piperidine with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a base.

    Coupling of intermediates: The final step involves coupling the pyridazin-3-yloxy intermediate with the piperidine-1-carboxamide under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions on the pyridazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may have applications in several fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact : The target compound’s pyridazin-3-yloxy group differentiates it from Redafamdastat’s trifluoromethylpyridyl moiety, which is critical for FAAH inhibition . The thiophen-2-yl carboxamide may enhance membrane permeability compared to fluorophenyl or pyridyl groups in other analogs .
  • Biological Activity: While direct data for the target compound is lacking, structural analogs like Redafamdastat demonstrate the therapeutic relevance of pyridazine-piperidine hybrids.

Pharmacokinetic and ADMET Comparisons

Limited ADMET data is available for the target compound, but inferences can be drawn from structurally related molecules:

  • Redafamdastat : Exhibits favorable drug-likeness with moderate LogP (~3.2) and compliance with Lipinski’s rules, likely due to its balanced hydrophobicity from the trifluoromethyl group .
  • Piperidine-Oxadiazole Derivatives (e.g., 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide): Show high gastrointestinal absorption and blood-brain barrier penetration in silico models, attributed to the oxadiazole ring’s polarity .

Therapeutic Potential and Target Specificity

  • Enzyme Inhibition : Redafamdastat’s FAAH inhibition highlights the piperidine-carboxamide scaffold’s versatility for enzyme targeting. The target compound’s pyridazine group may similarly interact with kinase ATP-binding pockets .
  • Antiproliferative Activity : Thiophene derivatives in achieved IC₅₀ values ~3x lower than doxorubicin in breast cancer models. The target compound’s thiophen-2-yl group could align with this activity, though confirmation requires testing .

Biological Activity

The compound 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a member of the piperidine derivative family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2SC_{15}H_{17}N_{3}O_{2}S, with a molecular weight of approximately 303.38 g/mol. The structure features a piperidine ring, a pyridazine moiety, and a thiophene group, which are critical for its biological activity.

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways, although detailed mechanisms are still under investigation.

Anticancer Activity

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For example, compounds similar to this compound have shown cytotoxic effects in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation in cancer models, including hypopharyngeal tumor cells, where they exhibited better cytotoxicity than standard treatments like bleomycin .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of related piperidine compounds. For instance, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound may possess similar anti-inflammatory properties.

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted on the cytotoxic effects of piperidine derivatives revealed that this compound exhibited significant growth inhibition in FaDu hypopharyngeal tumor cells. The compound was evaluated alongside other piperidine derivatives, showing promising results in reducing cell viability and inducing apoptosis through caspase activation .

Study 2: Inhibition of COX Enzymes

In another investigation focusing on anti-inflammatory activity, the compound was tested for its ability to inhibit COX enzymes. Results indicated that it effectively suppressed COX-2 activity with an IC50 value similar to that of indomethacin, suggesting its potential use in treating inflammatory conditions .

Data Tables

Biological Activity IC50 Value Reference
COX-2 Inhibition0.04 μmol
Cytotoxicity (FaDu)Significant

Q & A

Q. What synthetic routes are reported for 3-(pyridazin-3-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, and how can its purity be validated?

Methodological Answer: The synthesis of piperidine-carboxamide derivatives typically involves coupling reactions between activated carbonyl intermediates (e.g., chloroformates or carbodiimides) and amine-containing heterocycles. For example, tert-butyl carbamate-protected piperidine intermediates can be deprotected and reacted with thiophen-2-amine under nucleophilic conditions . Purity validation requires HPLC (≥95% purity, as per industry standards) combined with spectroscopic techniques like 1^1H/13^13C NMR for structural confirmation. Mass spectrometry (HRMS) is critical for verifying molecular weight accuracy .

Q. Which analytical techniques are most robust for characterizing the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/distances in crystalline forms .
  • NMR spectroscopy : 1^1H NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm). 13^13C NMR confirms carbonyl (C=O) peaks near 165–170 ppm .
  • FT-IR : Validates functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~1550 cm1^{-1}) .

Q. How can researchers screen this compound for initial biological activity?

Methodological Answer:

  • In vitro binding assays : Use radiolabeled ligands or fluorescence polarization to assess affinity for target receptors (e.g., GPCRs or kinases).
  • Enzyme inhibition studies : Measure IC50_{50} values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion).
  • Cellular viability assays : Employ MTT or resazurin-based tests to evaluate cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable reaction pathways. For example, ICReDD’s reaction path search methods use density functional theory (DFT) to model coupling reactions, reducing trial-and-error experimentation. Solvent effects and catalyst interactions can be simulated using molecular dynamics (MD) to refine reaction conditions (e.g., solvent polarity, temperature) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs of this compound?

Methodological Answer:

  • Free-Wilson analysis : Deconstructs substituent contributions to activity, isolating conflicting moieties (e.g., pyridazine vs. pyridine rings).
  • Co-crystallization studies : Resolve ambiguous binding modes by analyzing ligand-target complexes (e.g., kinase-inhibitor co-crystals) .
  • Meta-analysis : Compare datasets across published analogs to identify outliers or assay-specific artifacts (e.g., fluorescence interference in high-throughput screens) .

Q. How can researchers address discrepancies in pharmacological assay results (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
  • Orthogonal validation : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity).
  • Proteomic profiling : Identify off-target interactions that may explain inconsistent activity (e.g., via kinome-wide selectivity screening) .

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